![molecular formula C18H24N2O5 B2820481 1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea CAS No. 1421446-40-3](/img/structure/B2820481.png)
1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea typically involves the reaction of 2,3-dimethoxyaniline with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups and furan ring can be oxidized under specific conditions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of methoxy groups and a furan ring can influence its binding affinity and selectivity, leading to specific biological effects. The compound’s mechanism of action may involve pathways related to oxidative stress, signal transduction, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxypropyl)urea: Lacks the furan ring, which may result in different chemical and biological properties.
1-(2,3-Dimethoxyphenyl)-3-(3-(2,5-dimethylfuran-3-yl)propyl)urea: Lacks the hydroxyl group, potentially affecting its reactivity and interactions.
1-(2,3-Dimethoxyphenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiourea: Contains a sulfur atom instead of oxygen, which can alter its chemical behavior and applications.
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea stands out due to its combination of methoxy groups, a furan ring, and a hydroxyl group. This unique structure imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-11-10-13(12(2)25-11)15(21)8-9-19-18(22)20-14-6-5-7-16(23-3)17(14)24-4/h5-7,10,15,21H,8-9H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHQWPFJHIMBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NC2=C(C(=CC=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2820398.png)
![N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B2820401.png)
![N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)
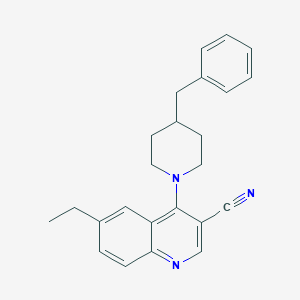
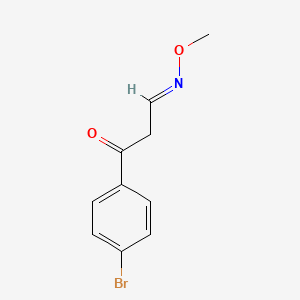
![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)
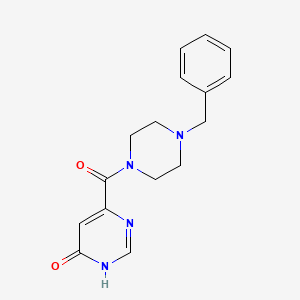
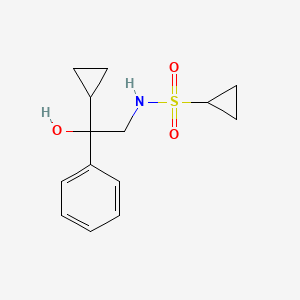
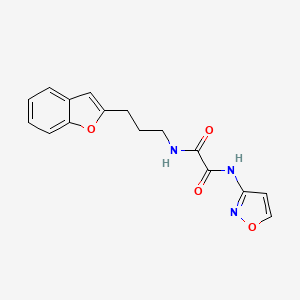
![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)
![N-butyl-4-[2-({[(2,5-diethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2820415.png)
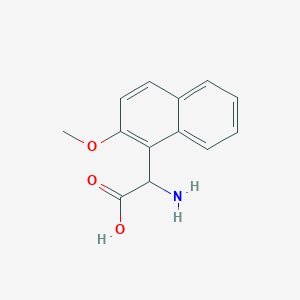
![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)
![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)
